molecular formula C16H16N2O3S3 B12508430 5-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one

5-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B12508430
M. Wt: 380.5 g/mol
InChI Key: SHSOLTGELRGKFN-UHFFFAOYSA-N
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Description

5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a cyclohexylsulfanyl substituent. Thiazolidinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C16H16N2O3S3

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-6-7-13(12(8-10)18(20)21)23-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19,22)

InChI Key

SHSOLTGELRGKFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines and thiols (for substitution). Reaction conditions typically involve moderate temperatures and pressures, with the use of solvents like ethanol or acetic acid .

Major Products

Major products formed from these reactions include amino derivatives (from reduction) and substituted thiazolidinones (from nucleophilic substitution).

Scientific Research Applications

5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.

    5-[(4-Fluorobenzylidene)-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antimicrobial and antitumor properties.

Uniqueness

5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The presence of the cyclohexylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

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